molecular formula C14H12Cl2N2O2 B214806 2-(2,4-dichlorophenoxy)-N-(6-methylpyridin-2-yl)acetamide

2-(2,4-dichlorophenoxy)-N-(6-methylpyridin-2-yl)acetamide

Cat. No. B214806
M. Wt: 311.2 g/mol
InChI Key: JKKFJVQOEGEDGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-dichlorophenoxy)-N-(6-methylpyridin-2-yl)acetamide, also known as DPA, is a chemical compound that has been widely studied for its potential applications in various fields of science. It is a member of the acetamide class of compounds and has a molecular weight of 311.2 g/mol. DPA is known to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in scientific research.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(6-methylpyridin-2-yl)acetamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins in the body. Specifically, 2-(2,4-dichlorophenoxy)-N-(6-methylpyridin-2-yl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. 2-(2,4-dichlorophenoxy)-N-(6-methylpyridin-2-yl)acetamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
2-(2,4-dichlorophenoxy)-N-(6-methylpyridin-2-yl)acetamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory prostaglandins. 2-(2,4-dichlorophenoxy)-N-(6-methylpyridin-2-yl)acetamide has also been shown to have anti-cancer effects by inducing apoptosis in cancer cells. In addition, 2-(2,4-dichlorophenoxy)-N-(6-methylpyridin-2-yl)acetamide has been shown to have anti-microbial effects against a range of bacterial and fungal pathogens.

Advantages and Limitations for Lab Experiments

2-(2,4-dichlorophenoxy)-N-(6-methylpyridin-2-yl)acetamide has several advantages for use in laboratory experiments. It is readily available and relatively inexpensive, making it an attractive option for researchers. 2-(2,4-dichlorophenoxy)-N-(6-methylpyridin-2-yl)acetamide is also stable under a range of conditions, making it easy to handle and store. However, 2-(2,4-dichlorophenoxy)-N-(6-methylpyridin-2-yl)acetamide has some limitations for use in laboratory experiments. It can be toxic at high concentrations, and its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 2-(2,4-dichlorophenoxy)-N-(6-methylpyridin-2-yl)acetamide. One area of interest is the development of new synthetic methods for 2-(2,4-dichlorophenoxy)-N-(6-methylpyridin-2-yl)acetamide that are more efficient and cost-effective. Another area of interest is the investigation of 2-(2,4-dichlorophenoxy)-N-(6-methylpyridin-2-yl)acetamide's potential as a therapeutic agent for the treatment of inflammatory diseases and cancer. Additionally, further research is needed to fully understand the mechanism of action of 2-(2,4-dichlorophenoxy)-N-(6-methylpyridin-2-yl)acetamide and its effects on various biological systems.

Synthesis Methods

2-(2,4-dichlorophenoxy)-N-(6-methylpyridin-2-yl)acetamide can be synthesized using a variety of methods, including the reaction of 2,4-dichlorophenoxyacetic acid with 6-methyl-2-pyridylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide. The resulting product is then purified using techniques such as recrystallization or column chromatography.

Scientific Research Applications

2-(2,4-dichlorophenoxy)-N-(6-methylpyridin-2-yl)acetamide has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects. 2-(2,4-dichlorophenoxy)-N-(6-methylpyridin-2-yl)acetamide has also been investigated for its potential use as a herbicide and insecticide.

properties

Product Name

2-(2,4-dichlorophenoxy)-N-(6-methylpyridin-2-yl)acetamide

Molecular Formula

C14H12Cl2N2O2

Molecular Weight

311.2 g/mol

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(6-methylpyridin-2-yl)acetamide

InChI

InChI=1S/C14H12Cl2N2O2/c1-9-3-2-4-13(17-9)18-14(19)8-20-12-6-5-10(15)7-11(12)16/h2-7H,8H2,1H3,(H,17,18,19)

InChI Key

JKKFJVQOEGEDGA-UHFFFAOYSA-N

SMILES

CC1=NC(=CC=C1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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